4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure comprising a five-membered oxazane ring and a six-membered diazane ring fused at a single spiro carbon. The molecule is functionalized with two key substituents:
- 4-Fluoro-3-methylbenzenesulfonyl group: Attached at position 4, this sulfonyl group introduces electron-withdrawing fluorine and a sterically bulky methyl group.
- 4-(Propan-2-yloxy)benzoyl group: Positioned at the 8-nitrogen, this benzoyl derivative contains an isopropoxy substituent, enhancing lipophilicity and steric bulk .
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O5S/c1-17(2)32-20-6-4-19(5-7-20)23(28)26-12-10-24(11-13-26)27(14-15-31-24)33(29,30)21-8-9-22(25)18(3)16-21/h4-9,16-17H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMIPLTXTPTUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core spirocyclic structure, followed by the introduction of the sulfonyl and benzoyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The benzoyl group can be reduced under specific conditions.
Substitution: The fluorine atom in the aromatic ring can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure allows for diverse interactions with biological targets, potentially inhibiting tumor growth through various mechanisms. For instance, derivatives of diazaspiro compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
The sulfonamide group within the compound has been associated with antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by interfering with folate synthesis pathways, making them potential candidates for developing new antibiotics . The incorporation of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, further improving its efficacy against microbial strains.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various diazaspiro compounds, researchers synthesized derivatives similar to 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane and assessed their cytotoxic effects on different cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The study found that compounds structurally related to This compound demonstrated significant inhibition zones in agar diffusion assays, suggesting promising leads for antibiotic development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and benzoyl groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Sulfonyl Group Variations :
- Electron-Withdrawing Groups (F, Cl) : Improve metabolic stability and binding affinity to hydrophobic pockets (e.g., BE99410, compound) .
- Methoxy/Methyl Groups : Enhance solubility () or introduce steric hindrance (target compound) .
Alkoxy Substitutions (Ethoxy, Propan-2-yloxy): Optimize lipophilicity and bioavailability. The target compound’s isopropoxy group offers superior steric protection against enzymatic degradation compared to ethoxy .
Core Structure :
The 1-oxa-4,8-diazaspiro[4.5]decane core provides rigidity, favoring selective interactions with biological targets. Analogs with nitro or methylsulfonyl groups () demonstrate how peripheral modifications tune reactivity without destabilizing the core .
Research Implications
- The target compound’s 4-(propan-2-yloxy)benzoyl group distinguishes it from fluorinated or brominated analogs, suggesting unique pharmacokinetic profiles.
- Further studies should explore its binding affinity to receptors like serotonin or dopamine transporters, where spirocyclic compounds are often active .
- Synthetic routes (e.g., ’s methods for spirocycle functionalization) could streamline production of derivatives for high-throughput screening .
Biological Activity
The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[4-(propan-2-yloxy)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a spiro[4.5]decane framework, which is known for contributing to the stability and bioactivity of the molecule. The presence of the fluoro group and sulfonyl moiety enhances its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
- Antimicrobial Properties : Certain spirocyclic compounds demonstrate effectiveness against various pathogens, suggesting potential for development as antimicrobial agents.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to nucleic acids, affecting replication and transcription processes.
Anticancer Activity
A study on related diazaspiro compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
In vitro studies indicated that derivatives with similar structures reduced TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
